N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine
Overview
Description
“N-methyl-1-(2-thienyl)methanamine” is a chemical compound with the CAS Number: 58255-18-8 . It has a molecular weight of 127.21 and its IUPAC name is N-methyl-N-(2-thienylmethyl)amine .
Molecular Structure Analysis
The InChI code for “N-methyl-1-(2-thienyl)methanamine” is 1S/C6H9NS/c1-7-5-6-3-2-4-8-6/h2-4,7H,5H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-methyl-1-(2-thienyl)methanamine” is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 and a boiling point of 170.3±15.0 °C at 760 mmHg .Scientific Research Applications
Antimicrobial and Antifungal Applications
Thiazole derivatives, such as N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine , have been studied for their potential as antimicrobial and antifungal agents . The thiazole ring is a common motif in many biologically active compounds, including sulfathiazole, which is known for its antimicrobial properties. Research has shown that modifications to the thiazole structure can lead to compounds with significant activity against a variety of microbial and fungal pathogens.
Antitumor and Cytotoxic Effects
Some thiazole derivatives have demonstrated promising antitumor and cytotoxic activities. For instance, certain thiazole compounds have been synthesized and tested for their cytotoxicity against human tumor cell lines, showing potent effects on prostate cancer . This suggests that N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine could be a valuable scaffold for developing new anticancer drugs.
Neuroprotective Properties
Thiazoles are also being explored for their neuroprotective properties. The ability of thiazole-containing compounds to act as neuroprotective agents can be attributed to their potential role in the synthesis of neurotransmitters and modulation of neuroreceptors . This application is particularly relevant in the context of diseases such as Alzheimer’s and Parkinson’s, where neuroprotection could slow disease progression.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic activities of thiazole derivatives are well-documented. These compounds can interfere with inflammatory pathways, providing relief from pain and inflammation . This makes them candidates for the development of new anti-inflammatory drugs with potentially fewer side effects than current medications.
Antiviral Activity
Thiazole derivatives have shown antiviral activity, including against HIV . The structural flexibility of the thiazole ring allows for the creation of compounds that can inhibit viral replication by targeting specific proteins or enzymes essential for the virus’s life cycle.
Chemical Synthesis and Material Science
In the field of chemical synthesis and material science, thiazole derivatives are used as intermediates and catalysts . Their unique chemical properties make them suitable for various reactions, including the synthesis of more complex organic compounds. Additionally, they can be incorporated into materials to impart specific characteristics, such as increased conductivity or stability.
Safety and Hazards
properties
IUPAC Name |
N-methyl-1-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2/c1-10-5-7-6-13-9(11-7)8-3-2-4-12-8/h2-4,6,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAGBMOGFFGWBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=N1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650801 | |
Record name | N-Methyl-1-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
933701-68-9 | |
Record name | N-Methyl-1-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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